methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate pyrazole and pyrrole derivatives. One common method includes the reaction of 2,5-dimethylpyrrole with 3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then esterified using methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazole/pyrrole compounds.
Scientific Research Applications
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethyl-4-(1H-pyrazol-3-yl)-1H-pyrrole-3-carboxylate: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
- This compound is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential applications in various fields.
Properties
IUPAC Name |
methyl 2,5-dimethyl-4-(1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-9(8-4-5-12-14-8)10(7(2)13-6)11(15)16-3/h4-5,13H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYLNIMGFSFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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